

what is the mechanism of action of dCBP-1

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An In-depth Technical Guide to the Mechanism of Action of dCBP-1

Introduction

dCBP-1 is a potent and selective heterobifunctional chemical degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as KAT3A and KAT3B).[1][2] These proteins are crucial for regulating gene expression programs by acetylating lysine residues on chromatin and other transcriptional regulators, and by acting as scaffolding proteins at enhancers.[1][3][4][5] While small molecule inhibitors targeting specific domains of p300/CBP exist, they often fail to completely eliminate the proteins' functions.[1][2] dCBP-1, developed as a Proteolysis Targeting Chimera (PROTAC), offers a distinct mechanism by inducing the rapid and efficient degradation of both p300 and CBP, making it a valuable tool for studying the consequences of their acute loss.[1][3][4] This document provides a detailed overview of the mechanism of action, downstream cellular effects, and experimental methodologies associated with dCBP-1.

Core Mechanism of Action: PROTAC-Mediated Degradation

dCBP-1 operates as a heterobifunctional degrader, physically linking the target proteins (p300/CBP) to an E3 ubiquitin ligase.[6][7][8] Its structure consists of three key components: a ligand that binds to p300/CBP, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][6][9]

The mechanism proceeds through the following steps:

Foundational & Exploratory





- Ternary Complex Formation: **dCBP-1** permeates the cell membrane and simultaneously binds to a p300 or CBP protein and the CRBN E3 ligase. This tripartite association results in the formation of a key "ternary complex".[1][2][5] The design of **dCBP-1** was guided by in silico modeling to optimize the formation of this complex.[1][2]
- Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase machinery
 to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues
 on the surface of the p300/CBP protein. This process is repeated to form a polyubiquitin
 chain.
- Proteasomal Recognition and Degradation: The polyubiquitinated p300/CBP is recognized as a substrate for degradation by the 26S proteasome.
- Target Degradation and Catalyst Recycling: The proteasome unfolds and degrades the target protein into small peptides. dCBP-1 is then released and can catalytically repeat the cycle, facilitating the degradation of multiple p300/CBP proteins.

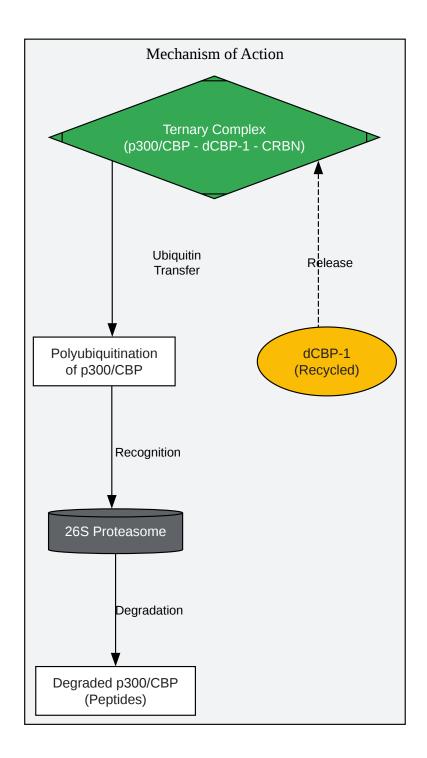
This mechanism is dependent on both the neddylation pathway, which activates the CUL4-CRBN E3 ligase complex, and the proteasome itself.[10]



dCBP-1

p300/CBP (Target Protein)





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dCBP-1 induces degradation via ternary complex formation.

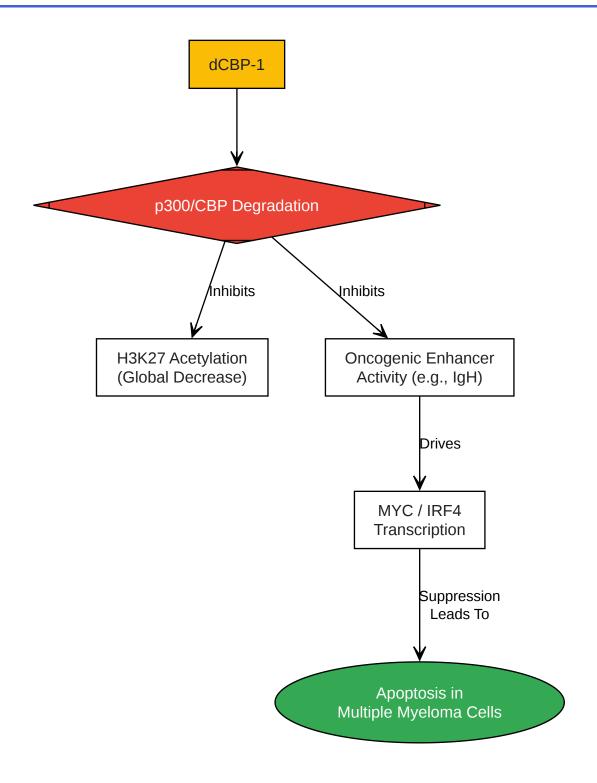


Downstream Cellular Effects and Signaling Pathways

The degradation of p300/CBP leads to significant and rapid changes in the cellular landscape, particularly in cancer cells dependent on their function.

- Global Reduction in Histone Acetylation: The most immediate consequence of p300/CBP loss is a near-complete ablation of histone lysine acetylation, especially at H3K27 (H3K27ac), a hallmark of active enhancers.[10][11] This effect is more profound than what is observed with catalytic or bromodomain inhibitors alone.[5][10][11]
- Enhancer Ablation: As critical co-activators for enhancer function, the removal of p300/CBP disables oncogenic enhancer activity.[1][2][9] This leads to a loss of chromatin accessibility at these regulatory regions.[5]
- Disruption of Oncogenic Transcription: The inactivation of enhancers results in the rapid transcriptional downregulation of key oncogenes. In multiple myeloma, dCBP-1 treatment leads to the potent suppression of MYC and IRF4 expression.[5][7][8] Proteomics data confirms the loss of MYC protein following dCBP-1 treatment.[5][12]
- Induction of Apoptosis: In sensitive cancer cell lines, particularly multiple myeloma, the
 disruption of these critical oncogenic signaling networks leads to the induction of apoptosis
 within 48-72 hours of treatment.[7][8] Multiple myeloma cells are among the most sensitive to
 dCBP-1 across large cancer cell line screens.[7][8]





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Downstream signaling effects of dCBP-1 action.

Quantitative Data Summary



The potency of **dCBP-1** is characterized by its ability to induce near-complete degradation of p300 and CBP at nanomolar concentrations across various cell lines.

Table 1: Degradation Potency of dCBP-1 in Cancer Cell Lines

Cell Line	Target(s)	Concentrati on Range	Time	Outcome	Reference
MM1S	p300/CBP	10 - 1000 nM	6 hours	Near- complete degradation	[9]
MM1R	p300/CBP	Not specified	Not specified	Near- complete degradation	[3][9]
KMS-12-BM	p300/CBP	Not specified	Not specified	Near- complete degradation	[3][9]
KMS34	p300/CBP	Not specified	Not specified	Near- complete degradation	[3][9]
HAP1	p300/CBP	10 - 1000 nM	6 hours	Almost complete loss	[3][9]
RS4;11	СВР	DC50: 0.05 nM	4 hours	Dmax >95%	[13]

| RS4;11 | p300 | DC50: 0.2 nM | 4 hours | Dmax >95% |[13] |

Table 2: Time-Course of p300/CBP Degradation

Cell Line	dCBP-1 Conc.	Time	Outcome	Reference
Not specified	250 nM	1 hour	Almost complete degradation	[3][4][9]



| Not specified | 250 nM | 2 hours | Near-complete loss | [9] |

Experimental Protocols

The mechanism and effects of **dCBP-1** have been elucidated through several key experimental techniques.

Cell Culture and Treatment

- Cell Lines: Human multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and the human haploid cell line HAP1 are commonly used.[3][9][10]
- Reagents: dCBP-1 is typically dissolved in DMSO to create a stock solution.[6] For
 experiments, this stock is diluted in cell culture medium to final concentrations, often ranging
 from 10 nM to 1000 nM.[3][9]
- Incubation: Cells are treated with **dCBP-1** or a vehicle control (DMSO) for specified periods, ranging from 1 hour for rapid degradation studies to 72 hours for apoptosis assays.[7][8][9]

Assessment of Protein Degradation: Immunoblotting

This is the primary method to visualize and quantify the loss of target proteins.

- Cell Lysis: After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease inhibitors to prepare total cell lysates.[10]
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
- Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[10]
- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for p300 (e.g., Cell Signaling, D2X6N), CBP (e.g., Cell Signaling, D6C5), and a loading control like Vinculin (e.g., Bethyl, A302-535A).[10]
- Detection: After incubation with a secondary antibody, the protein bands are visualized.
 Quantification can be performed using densitometry or capillary electrophoresis platforms



(e.g., Wes™).[10]

Proteome-Wide Selectivity Analysis

Tandem Mass Tag (TMT)-based quantitative proteomics is used to assess the selectivity of **dCBP-1** across the entire proteome.

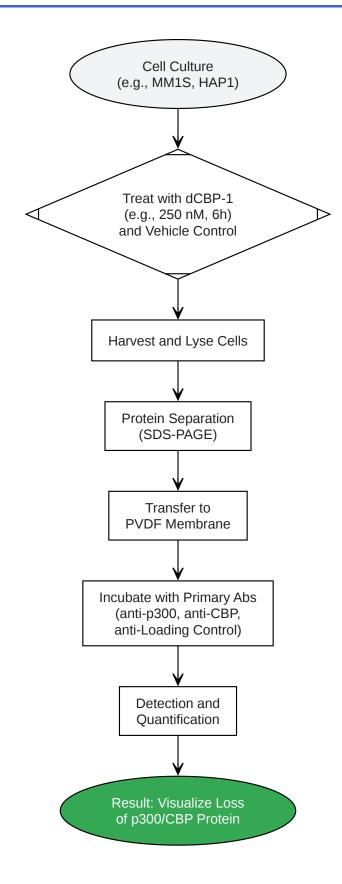
- Sample Preparation: HAP1 cells are treated with dCBP-1 (e.g., 250 nM for 6 hours) or DMSO.[14]
- Fractionation: Cell extracts undergo offline fractionation to increase proteome coverage.[14]
- TMT Labeling and Analysis: Peptides are labeled with TMT reagents, pooled, and analyzed by mass spectrometry.
- Data Analysis: The analysis reveals the abundance of thousands of proteins, confirming that dCBP-1 selectively degrades p300 and CBP without significantly affecting most other proteins at early time points.[14]

Mechanism Confirmation Assays

To confirm that degradation proceeds via the ubiquitin-proteasome system, co-treatment experiments are performed.

- Protocol: HAP1 cells are co-treated with dCBP-1 and either a neddylation inhibitor (e.g., MLN4924) or a proteasome inhibitor (e.g., carfilzomib).[10]
- Expected Outcome: The degradation of p300/CBP is rescued (i.e., blocked) in the presence
 of these inhibitors, confirming that dCBP-1's mechanism is dependent on both CUL4-CRBN
 activation and proteasome activity.[10]





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Experimental workflow for immunoblotting analysis.



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